Cas no 2228517-70-0 (1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol)

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol structure
2228517-70-0 structure
Product name:1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol
CAS No:2228517-70-0
MF:C9H12N2O
MW:164.204381942749
CID:6396341
PubChem ID:165721390

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol
    • 1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
    • 2228517-70-0
    • EN300-1774559
    • Inchi: 1S/C9H12N2O/c12-9(4-5-9)8-6-2-1-3-7(6)10-11-8/h12H,1-5H2,(H,10,11)
    • InChI Key: KZWYMBOGOQBMJF-UHFFFAOYSA-N
    • SMILES: OC1(C2C3=C(CCC3)NN=2)CC1

Computed Properties

  • Exact Mass: 164.094963011g/mol
  • Monoisotopic Mass: 164.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 48.9Ų

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1774559-0.25g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
0.25g
$1300.0 2023-09-20
Enamine
EN300-1774559-1.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
1g
$1414.0 2023-06-03
Enamine
EN300-1774559-0.05g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
0.05g
$1188.0 2023-09-20
Enamine
EN300-1774559-5.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
5g
$4102.0 2023-06-03
Enamine
EN300-1774559-10g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
10g
$6082.0 2023-09-20
Enamine
EN300-1774559-5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
5g
$4102.0 2023-09-20
Enamine
EN300-1774559-2.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
2.5g
$2771.0 2023-09-20
Enamine
EN300-1774559-10.0g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
10g
$6082.0 2023-06-03
Enamine
EN300-1774559-0.1g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
0.1g
$1244.0 2023-09-20
Enamine
EN300-1774559-0.5g
1-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopropan-1-ol
2228517-70-0
0.5g
$1357.0 2023-09-20

1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol Related Literature

Additional information on 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol

Recent Advances in the Study of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol (CAS: 2228517-70-0)

The compound 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol (CAS: 2228517-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentapyrazole core and cyclopropanol moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, highlighting its relevance in drug discovery and development.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Preliminary research indicates that 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol exhibits selective binding affinity towards certain enzyme systems, particularly those involved in inflammatory and neurodegenerative pathways. This selectivity makes it a valuable candidate for further investigation in the treatment of conditions such as Alzheimer's disease and chronic inflammation.

Recent synthetic methodologies have also been developed to optimize the production of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis route that improves both the efficiency and scalability of the process. This advancement is critical for facilitating large-scale production and subsequent preclinical testing, paving the way for potential clinical applications.

In addition to its therapeutic potential, the compound's pharmacokinetic properties have been a focal point of recent research. Investigations into its bioavailability, metabolic stability, and toxicity profile have provided valuable insights into its suitability as a drug candidate. Early results suggest that 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol possesses favorable pharmacokinetic characteristics, including reasonable oral bioavailability and minimal off-target effects.

Furthermore, computational modeling and molecular docking studies have been employed to elucidate the compound's interaction with its biological targets. These studies have revealed key structural features that contribute to its binding affinity and selectivity, offering a foundation for the design of derivatives with enhanced therapeutic properties. Such insights are instrumental in the rational design of next-generation drugs based on this chemical scaffold.

Despite these promising findings, challenges remain in the development of 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol as a therapeutic agent. Issues such as formulation stability and long-term safety profiles require further investigation. Ongoing research aims to address these gaps, with several preclinical studies currently underway to evaluate the compound's efficacy and safety in animal models.

In conclusion, 1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}cyclopropan-1-ol (CAS: 2228517-70-0) represents a promising avenue for drug discovery, with recent studies underscoring its potential in targeting specific disease pathways. Continued research efforts are expected to further elucidate its therapeutic applications and optimize its pharmacological properties, bringing it closer to clinical realization.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd